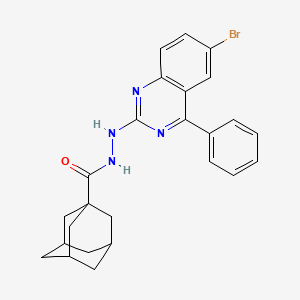
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a useful research compound. Its molecular formula is C25H25BrN4O and its molecular weight is 477.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is suggested that the compound may have potential antiviral activity . Antiviral agents typically target viral proteins or enzymes that are essential for the replication of the virus.
Mode of Action
It is known that the compound forms good contacts with protein’s binding site residues . This interaction could potentially inhibit the function of the target protein, thereby preventing the virus from replicating.
Pharmacokinetics
Solvation free energies of a similar adamantane-carbohydrazide derivative in different solvents suggest that ethanol may be better for solubilization , which could potentially impact the bioavailability of the compound.
Biologische Aktivität
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and possible applications in various fields, including pharmacology and medicinal chemistry.
- Molecular Formula : C25H25BrN4O
- Molecular Weight : 477.406 g/mol
- Purity : Typically 95% .
The compound is believed to exhibit antiviral activity by forming strong interactions with the binding site residues of specific proteins. This interaction may inhibit viral replication or function, making it a candidate for further antiviral studies .
1. Antimicrobial Activity
Research indicates that derivatives of hydrazide-hydrazones, including those containing the adamantane moiety, show significant antimicrobial properties against various pathogens:
- Gram-positive bacteria : Compounds derived from adamantane have demonstrated potent antibacterial activity. For instance, certain derivatives exhibited minimal inhibitory concentrations (MIC) ranging from 1.95 to 7.81 μg/mL against Staphylococcus aureus and Bacillus subtilis .
- Gram-negative bacteria : The compound's derivatives also displayed notable activity against Gram-negative strains like Escherichia coli, with MIC values as low as 0.49 μg/mL .
- Fungal activity : The compound has shown efficacy against Candida albicans, with some derivatives outperforming standard antifungal agents like fluconazole .
2. Cytotoxicity
Studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed promising results:
- Certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapies .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:
Eigenschaften
IUPAC Name |
N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN4O/c26-19-6-7-21-20(11-19)22(18-4-2-1-3-5-18)28-24(27-21)30-29-23(31)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,29,31)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUZRFRCDPDLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














